Boc-D-phe-pro-OH

Protease inhibitor stability D-amino acid peptide resistance Chymotrypsin degradation assay

Researchers synthesizing stereochemically-defined peptide thrombin inhibitors face rapid proteolytic degradation of L-configured analogs, compromising in vivo stability. Boc-D-Phe-Pro-OH (CAS 38675-10-4) is the essential D-Phe-L-Pro dipeptide building block that directly resolves this limitation. • Directs βII-turn conformation (vs. βI-turn from L-Phe analogs), critical for receptor recognition and enzyme active site binding. • Confers >60% intact compound remaining after 24 h chymotrypsin exposure vs. near-complete degradation of L-configured analogs within 1 h. • Supplied at ≥98% HPLC purity with ≥4-year stability at -20°C for reproducible, large-scale SPPS workflows.

Molecular Formula C19H26N2O5
Molecular Weight 362.4 g/mol
CAS No. 38675-10-4
Cat. No. B558457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-phe-pro-OH
CAS38675-10-4
SynonymsBOC-D-PHE-PRO-OH; 38675-10-4; C19H26N2O5; AC1LXAOA; SCHEMBL5900839; ZINC2145086; 6347AH; AKOS022180946; AJ-33578; AK-58963; FT-0623153; K-8414; (S)-1-((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoyl)pyrrolidine-2-carboxylicacid; (2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylicacid; 138971-65-0
Molecular FormulaC19H26N2O5
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
InChIInChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15+/m1/s1
InChIKeyZPRHVPHDENDZTP-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Phe-Pro-OH Dipeptide Building Block


Boc-D-Phe-Pro-OH (CAS 38675-10-4), systematically named N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline, is a Boc-protected dipeptide building block consisting of a D-phenylalanine residue linked to an L-proline residue via a peptide bond, with a molecular formula of C19H26N2O5 and a molecular weight of 362.42 g/mol [1]. The compound serves as a key synthetic intermediate in Boc-based solid-phase peptide synthesis (SPPS), where the Boc group provides temporary N-terminal protection while the D-configuration of phenylalanine imparts distinct stereochemical and conformational properties that influence downstream peptide folding, stability, and biological activity .

Synthesis workflow
Compatible with Boc-SPPS for orthogonal protection strategies
Stereochemical control
D-Phe residue provides access to βII-turn conformation and distinct backbone topology
Stability context
Reported proteolytic stability compared to L-configuration in designed sequences

Why Boc-D-Phe-Pro-OH Substitution Fails


Substituting Boc-D-Phe-Pro-OH with its L-configured counterpart Boc-Phe-Pro-OH or with alternative dipeptide building blocks introduces fundamentally different stereochemical and conformational outcomes that propagate through the entire peptide sequence [1]. The D-configuration of phenylalanine in Boc-D-Phe-Pro-OH confers distinct advantages not achievable with L-configured analogs: it resists enzymatic degradation by proteases that preferentially recognize L-amino acid residues, and it enables specific β-turn conformations (βII-turn versus βI-turn) that are critical for bioactive peptide secondary structure [2]. Furthermore, in the synthesis of protease inhibitors, substitution with L-Phe analogs has been documented to result in near-complete degradation within one hour under chymotrypsin exposure, whereas D-configuration-containing constructs remain substantially intact after 24 hours [3].

L-Phe substitution: Proteolytic stability profile may not transfer; reported near-complete degradation under chymotrypsin exposure.
Conformation mismatch: L-Phe analogs adopt βI-turn, not the βII-turn required for certain receptor interactions.
Unprotected analog: Biological activity may not replicate; Boc group contributes to observed assay response.

Boc-D-Phe-Pro-OH Comparative Evidence


Chymotrypsin Stability: D- vs. L-Phenylalanine Peptides

In a head-to-head comparative study of renin inhibitors, the D-configured phenylalanine-containing compound (derived from Boc-D-Phe-Pro-OH class chemistry) demonstrated markedly superior resistance to chymotrypsin degradation compared to the Boc-Phe (L-configured) analog. This directly establishes that procurement of Boc-D-Phe-Pro-OH over Boc-Phe-Pro-OH is justified when proteolytic stability is a critical design criterion [1].

Chymotrypsin Stability
Head-to-head
D-Phe construct: >60% intact after 24 h L-Phe analog: near-complete degradation in
Supports D-configuration for protease resistance in inhibitor design
Renin inhibitor model; chymotrypsin assay
Fibrinolytic Selectivity
Head-to-head
Boc-D-Phe-Pro-Arg-H IC50: 0.57 mM–3.3 μM (t-PA, plasmin, etc.) Hirudin / heparin-ATIII: IC50 ≥1 mM (no inhibition)
Distinct serine protease inhibition profile vs. comparator scaffolds
In vitro enzymatic assays; fibrinolytic targets
VCD β-Turn Assignment
Class-level inference
D-Phe-L-Pro (heterochiral): βII-turn L-Phe-L-Pro (homochiral): βI-turn
Stereochemistry dictates peptide secondary structure
IR/VCD spectroscopy; CDCl3/DMSO-d6
HPLC Purity Grade
Specification review
99.51% (high-purity) vs. 98% (standard grade)
Reduced impurities may improve coupling efficiency and batch consistency
Vendor COA; verify specification
Boc Protection Effect
Head-to-head
Boc-D-Phe-Pro-Arg-H: 60% PRL inhibition D-Phe-Pro-Arg-H: 30% inhibition
Boc group may enhance assay response in pituitary cell model
Rat pituitary cells; 0.1 mM, 4 h incubation
Solubility Profile
Data to verify
DMF: 15 mg/mL (41 mM) DMSO: 10 mg/mL (28 mM) EtOH: 5 mg/mL (14 mM)
DMF recommended for peptide coupling; supports solvent selection
Experimental data; verify under process conditions
Protease inhibitor stability D-amino acid peptide resistance Chymotrypsin degradation assay

Thrombin Inhibitor Selectivity vs. Hirudin and Heparin

The tripeptide aldehyde Boc-D-Phe-Pro-Arg-H, synthesized directly from Boc-D-Phe-Pro-OH, exhibits a distinct and quantifiable serine protease inhibition profile. When compared head-to-head against recombinant hirudin (r-Hir) and the heparin/antithrombin III complex, the Boc-D-Phe-Pro-derived inhibitor demonstrates measurable activity against t-PA, plasmin, and plasminogen/streptokinase complex in the micromolar range, whereas r-Hir and heparin/AT-III show no inhibition at millimolar concentrations (IC50 ≥1 mM) [1].

Fibrinolytic Selectivity
Head-to-head
Boc-D-Phe-Pro-Arg-H IC50: 0.57 mM–3.3 μM (t-PA, plasmin, etc.) Hirudin / heparin-ATIII: IC50 ≥1 mM (no inhibition)
Distinct serine protease inhibition profile vs. comparator scaffolds
In vitro enzymatic assays; fibrinolytic targets
Thrombin inhibition Serine protease selectivity Fibrinolytic enzyme cross-reactivity

β-Turn Conformation: D-Phe-Pro vs. L-Phe-Pro

Vibrational circular dichroism (VCD) spectroscopy of diastereomeric Boc-Pro-Phe dipeptides reveals that the stereochemical configuration at the phenylalanine α-carbon dictates the specific β-turn conformation adopted by the peptide backbone. Homochiral LL-configured dipeptides adopt a βI-turn conformation, whereas heterochiral LD-configured dipeptides (analogous to the D-Phe-L-Pro configuration of Boc-D-Phe-Pro-OH) adopt a βII-turn conformation, as evidenced by inverted amide II VCD spectral signatures [1].

VCD β-Turn Assignment
Class-level inference
D-Phe-L-Pro (heterochiral): βII-turn L-Phe-L-Pro (homochiral): βI-turn
Stereochemistry dictates peptide secondary structure
IR/VCD spectroscopy; CDCl3/DMSO-d6
Peptide conformation β-turn induction Vibrational circular dichroism

High-Purity Grade Comparison

Commercial sourcing of Boc-D-Phe-Pro-OH is available at a verified purity of 99.51% (HPLC) from established suppliers, exceeding the industry-standard 98% purity specification commonly offered for this compound class . This quantitative purity differential is critical for applications where trace impurities can compromise peptide coupling efficiency, stereochemical integrity, or downstream biological assay reproducibility.

HPLC Purity Grade
Specification review
99.51% (high-purity) vs. 98% (standard grade)
Reduced impurities may improve coupling efficiency and batch consistency
Vendor COA; verify specification
Peptide synthesis purity Analytical QC Procurement specification

Prolactin Inhibition: Protected vs. Unprotected Analog

In a comparative study of tripeptide aldehyde protease inhibitors synthesized from Boc-D-Phe-Pro-OH and its deprotected analog, the Boc-protected derivative Boc-D-Phe-Pro-Arg-H (Boc-dPPA) exhibited approximately twice the inhibitory potency against prolactin release compared to the unprotected D-Phe-Pro-Arg-H (dPPA) in rat anterior pituitary cell cultures [1].

Boc Protection Effect
Head-to-head
Boc-D-Phe-Pro-Arg-H: 60% PRL inhibition D-Phe-Pro-Arg-H: 30% inhibition
Boc group may enhance assay response in pituitary cell model
Rat pituitary cells; 0.1 mM, 4 h incubation
Serine-thiol protease inhibition Prolactin release assay Boc protection effect

Solubility in Peptide Synthesis Solvents

Quantitative solubility data for Boc-D-Phe-Pro-OH in standard peptide synthesis solvents has been experimentally determined, providing essential parameters for reaction optimization and solvent selection . The compound demonstrates preferential solubility in DMF (15 mg/mL, 41.39 mM) compared to DMSO (10 mg/mL, 27.59 mM) and ethanol (5 mg/mL, 13.8 mM), with a calculated aqueous solubility estimate of 31.62 mg/L at 25°C .

Solubility Profile
Data to verify
DMF: 15 mg/mL (41 mM) DMSO: 10 mg/mL (28 mM) EtOH: 5 mg/mL (14 mM)
DMF recommended for peptide coupling; supports solvent selection
Experimental data; verify under process conditions
Peptide coupling solubility Solvent selection Process optimization

Boc-D-Phe-Pro-OH Application Scenarios


Thrombin Inhibitor Synthesis with Fibrinolytic Selectivity

Boc-D-Phe-Pro-OH is the essential starting material for synthesizing tripeptide thrombin inhibitors such as Boc-D-Phe-Pro-Arg-H that exhibit measurable inhibition of fibrinolytic serine proteases (IC50: 0.57 mM–3.3 μM against t-PA, plasmin, and plasminogen/streptokinase complex) while maintaining potent anticoagulant activity [1]. This defined selectivity profile is not achievable with alternative scaffolds such as recombinant hirudin or heparin/AT-III (IC50 ≥1 mM across these targets), making Boc-D-Phe-Pro-OH the required procurement choice for research into balanced anticoagulant therapies where complete fibrinolytic compromise must be avoided [1]. Additionally, the D-configured phenylalanine confers the proteolytic stability necessary for in vivo applications, as evidenced by >60% intact compound remaining after 24-hour chymotrypsin exposure versus near-complete degradation of L-configured analogs within 1 hour [2].

βII-Turn-Constrained Bioactive Peptide Design

The D-Phe-L-Pro dipeptide sequence in Boc-D-Phe-Pro-OH directs the adoption of a βII-turn conformation in the peptide backbone, as demonstrated by VCD spectroscopic studies showing that LD-configured Phe-Pro dipeptides produce βII-turn structures whereas LL-configured analogs adopt βI-turn geometries [3]. This stereochemically controlled conformational preference is critical for designing peptides that require specific β-turn topologies for receptor recognition, enzyme active site binding, or protein-protein interaction interfaces. Substitution with L-configured Boc-Phe-Pro-OH would result in the incorrect βI-turn conformation, potentially abolishing biological activity. Procurement of Boc-D-Phe-Pro-OH is therefore essential for any peptide design program targeting βII-turn-dependent biological targets.

High-Purity Dipeptide for cGMP Manufacturing

For cGMP peptide manufacturing and high-sensitivity biological assays, Boc-D-Phe-Pro-OH is available at 99.51% HPLC purity, representing a 75% reduction in total impurities compared to the standard 98% grade . This purity differential directly translates to improved peptide coupling yields, reduced purification burden, and enhanced batch-to-batch consistency. The compound's stability profile (≥4 years at -20°C) and defined solubility parameters in DMF (15 mg/mL, 41.39 mM) and DMSO (10 mg/mL, 27.59 mM) further support its suitability for large-scale, reproducible peptide synthesis workflows in pharmaceutical development settings.

SAR Studies of Serine-Thiol Protease Inhibitors

Boc-D-Phe-Pro-OH-derived tripeptide aldehydes exhibit sequence- and dose-dependent inhibition of prolactin and growth hormone release in pituitary cell models, with Boc-D-Phe-Pro-Arg-H demonstrating 60% inhibition of PRL release at 0.1 mM [4]. This activity is dependent on both the D-configuration of phenylalanine and the presence of the Boc protecting group, as the unprotected analog D-Phe-Pro-Arg-H achieves only 30% inhibition under identical conditions [4]. For SAR programs investigating the molecular determinants of serine-thiol protease involvement in neuroendocrine secretion, Boc-D-Phe-Pro-OH provides a stereochemically defined, protected dipeptide scaffold that cannot be replaced by L-configured or unprotected alternatives without fundamentally altering the observed structure-activity relationships.

Application
Selection Property
Validation Focus
Thrombin inhibitor selectivity profiling
D-Phe stereochemistry and Boc protection
Fibrinolytic enzyme cross-reactivity assays
βII-turn conformational peptide design
Stereochemically controlled dipeptide scaffold
VCD secondary structure confirmation
High-purity peptide synthesis
High-purity grade specification
Coupling efficiency and batch reproducibility
Protease inhibitor SAR studies
Boc-protected D-Phe scaffold
Structure-activity relationship profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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